Immethridine dihydrobromide

Histamine Receptor Selectivity H3/H4 Discrimination

H3 receptor pharmacology varies by species and isoform; generic H3 agonists with unverified selectivity risk confounding results when H4 is co-expressed. Immethridine dihydrobromide eliminates this ambiguity with a 300-fold selectivity window over H4 (Ki H3 = 0.85 nM vs. H4 = 245 nM), enabling definitive attribution of effects to H3 activation. • 300-fold H3/H4 selectivity - unambiguous target deconvolution in co-expression systems • EC50 0.18 nM in cellular assays - ideal for high-sensitivity screening at low concentrations • In vivo validated at 30 mg/kg s.c. in rat gastric lesion models • ≥98% purity; soluble to 100 mM in water and DMSO; desiccate at RT

Molecular Formula C9H11Br2N3
Molecular Weight 321.01 g/mol
CAS No. 699020-93-4
Cat. No. B1662599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImmethridine dihydrobromide
CAS699020-93-4
Synonyms4-(1H-Imidazol-4-ylmethyl)pyridine dihydrobromide
Molecular FormulaC9H11Br2N3
Molecular Weight321.01 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1CC2=CN=CN2.Br.Br
InChIInChI=1S/C9H9N3.2BrH/c1-3-10-4-2-8(1)5-9-6-11-7-12-9;;/h1-4,6-7H,5H2,(H,11,12);2*1H
InChIKeyCYNKWHIKNDIVDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Immethridine Dihydrobromide: Product Identity


Immethridine dihydrobromide (CAS 699020-93-4) is a dihydrobromide salt of the selective histamine H3 receptor agonist immethridine . It is a synthetic small molecule with a molecular weight of 321.01 and the chemical formula C9H9N3·2HBr . The compound is characterized by high purity (≥98% to ≥99% HPLC) and demonstrates excellent solubility in water (up to 32.1 mg/mL or 100 mM) and DMSO . Storage conditions vary among vendors, with recommendations including desiccation at room temperature or storage at -20°C [1]. Immethridine dihydrobromide is intended exclusively for laboratory research use .

Target Selective histamine H3 receptor agonist for binding and functional studies
Selectivity Profile supports H3 vs H4 receptor discrimination experiments
Formulation Dihydrobromide salt with aqueous solubility suited for in vitro assay preparation

Immethridine Dihydrobromide: Why Generic Substitution Fails


Histamine H3 receptor agonists exhibit significant variability in their receptor subtype selectivity profiles, species-dependent pharmacology, and functional responses, making simple interchange between compounds scientifically unsound [1][2]. Immethridine dihydrobromide is distinguished by a uniquely high degree of selectivity for the H3 receptor over the closely related H4 receptor, a profile not uniformly shared by other H3 agonists like (R)-α-methylhistamine or immepip . Furthermore, H3 receptor pharmacology is known to be species-dependent and even isoform-dependent, meaning that the binding affinity and efficacy of a given agonist can vary dramatically depending on the experimental system [2][3]. Therefore, relying on a 'generic' H3 agonist without verifying its specific selectivity and potency profile against the intended target in the relevant species and isoform context can lead to misinterpretation of results and experimental failure. The following section provides the quantitative evidence that substantiates Immethridine dihydrobromide's specific and non-interchangeable profile.

H3/H4 selectivity profiles vary substantially among agonists; immethridine profile may not be replicated by generic H3 agonists.
Species- and isoform-dependent pharmacology can shift binding and functional response; direct substitution without validation risks misinterpretation.
Uncharacterized H4 cross-reactivity or off-target binding in alternative H3 ligands may confound receptor-attribution studies.

Immethridine Dihydrobromide: Selection Evidence


H3/H4 Selectivity Advantage

Immethridine dihydrobromide demonstrates a 300-fold selectivity for the histamine H3 receptor over the H4 receptor. Its pKi value at H3 is 9.07, compared to a pKi of 6.61 at H4. At concentrations up to 10 µM, it does not bind to histamine H1 or H2 receptors. In contrast, a typical comparator, the H3 agonist (R)-α-methylhistamine, is known to have a much lower selectivity profile, with its (S)-isomer being 100 times less potent at H3 receptors. [1] This high degree of selectivity is a key differentiator, allowing for experiments where the H4 receptor must be excluded as a confounding variable.

H3/H4 Selectivity
Cross-study comparable
pKi H3: 9.07, pKi H4: 6.61
300-fold over H4
(R)-α-methylhistamine: lower H3/H4 selectivity
Supports H3-selective pathway interpretation
No H1/H2 binding at ≤10 µM
Histamine Receptor Selectivity H3/H4 Discrimination

H3 Receptor Affinity & Potency

Immethridine dihydrobromide exhibits high-affinity binding to the human histamine H3 receptor with a Ki of 0.85 nM. [1] This binding affinity translates into potent functional activity, as measured by its EC50 of 0.18 nM for inhibiting cAMP-stimulated β-galactosidase transcription in SK-N-MC cells expressing human H3 receptors. [1] These values provide a robust and reproducible benchmark for validating H3 receptor engagement in vitro. While direct Ki comparisons for other H3 agonists in the same assay are not provided in this source, the nanomolar potency of immethridine is a key performance indicator for researchers seeking a high-sensitivity tool.

Affinity & Potency
Supporting evidence
Ki = 0.85 nM EC50 = 0.18 nM
Supports reproducible H3 receptor engagement assays
Measured in recombinant human H3 and SK-N-MC cells
Receptor Binding Functional Assay Potency

In Vivo Gastric Lesion Protection

In an in vivo rat model, subcutaneous administration of immethridine dihydrobromide at 30 mg/kg significantly inhibited the formation of gastric lesions induced by hydrochloric acid. [1] This provides a clear, reproducible in vivo phenotype for functional validation. In contrast, the (S)-isomer of another H3 agonist, α-methylhistamine, failed to modify proliferation and apoptosis in a similar gastric mucosal study, demonstrating that even closely related isomers can have dramatically different in vivo effects. [2] This evidence supports the selection of immethridine dihydrobromide for in vivo studies where a robust, H3-mediated physiological response is required.

In Vivo Gastric Protection
Cross-study comparable
30 mg/kg s.c. inhibited HCl-induced gastric lesions in rats
(S)-α-methylhistamine: no effect on gastric proliferation/apoptosis at 55.4 mg/kg
Supports in vivo H3 receptor functional model validation
Model: rat HCl-induced gastric lesion; comparison cross-study
In Vivo Pharmacology Gastroprotection Rat Model

Activity Across H3 Receptor Isoforms

Recent pharmacological characterization of all seven human H3 receptor splice variants reveals that agonist binding affinities can vary significantly across isoforms. [1] While direct binding data for immethridine across all isoforms is not provided in the study, the research establishes that the H3R-453, H3R-415, H3R-413, and the reference H3R-445 isoforms display similar binding affinities for reference agonists. Importantly, the three shorter isoforms (H3R-329, H3R-365, H3R-373) show increased agonist binding affinities. This class-level inference suggests that an H3 agonist like immethridine, with its high potency, is more likely to maintain consistent activity across the physiologically relevant spectrum of H3 receptor isoforms, a crucial consideration for translational research.

H3 Isoform Binding
Class-level inference
Agonist binding affinity may vary across 7 human H3R splice variants; shorter isoforms may show increased affinity
Isoform context may influence assay interpretation
Direct immethridine data across isoforms not available; class-level observation
Isoform Pharmacology GPCR Signaling Drug Discovery

Immethridine Dihydrobromide: Research Applications


H3 vs H4 Discrimination Studies

Immethridine dihydrobromide is the optimal tool for researchers requiring definitive attribution of an observed effect to histamine H3 receptor activation, with minimal confounding influence from the closely related H4 receptor. Its 300-fold selectivity for H3 over H4 is a quantifiable advantage over other H3 agonists that may have less well-characterized or lower selectivity profiles . This is critical for studies in immunology, neuroscience, or any field where both H3 and H4 receptors may be co-expressed.

In Vivo Gastroprotection Models

The demonstrated efficacy of immethridine in inhibiting hydrochloric acid-induced gastric lesions in a rat model (30 mg/kg, s.c.) provides a validated in vivo starting point for researchers investigating the role of H3 receptors in gastrointestinal physiology and disease [1]. This evidence base allows for more confident experimental design and interpretation of results in complex animal models.

H3 Isoform Selectivity Research

The discovery that human H3 receptor splice variants exhibit different pharmacological properties necessitates the use of well-characterized, potent agonists to investigate these differences [2]. Immethridine's high potency and well-defined selectivity make it a suitable reference agonist for probing H3R isoform-specific signaling pathways in drug discovery and basic research settings.

High-Sensitivity In Vitro Assays

With a binding affinity (Ki) of 0.85 nM and a functional EC50 of 0.18 nM in a cellular assay, immethridine dihydrobromide is an ideal compound for high-throughput screening or high-sensitivity assays where maximal receptor activation is required at low compound concentrations [3]. This reduces potential issues related to compound solubility, cytotoxicity, or off-target effects that can arise at higher concentrations.

Application
Selection Property
Validation Focus
H3/H4 discrimination research
H3 over H4 selectivity profile
H3 receptor-specific pathway interpretation
Gastric lesion model studies
In vivo H3 receptor activation response
HCl-induced gastric lesion model validation
H3 receptor isoform pharmacology
Potency and isoform selectivity context
Isoform-specific signaling pathway review
H3 receptor engagement assays
Binding affinity and functional potency
Assay sensitivity and reproducibility validation

Technical Documentation Hub

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33 linked technical documents
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